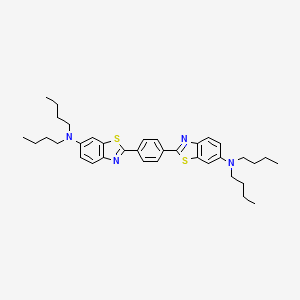![molecular formula C40H30N4 B12576453 4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(3-methylphenyl)azanediyl]}dibenzonitrile CAS No. 197633-84-4](/img/structure/B12576453.png)
4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(3-methylphenyl)azanediyl]}dibenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-{[1,1’-Biphenyl]-4,4’-diylbis[(3-methylphenyl)azanediyl]}dibenzonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with two benzonitrile groups and two 3-methylphenyl groups attached via azanediyl linkages.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-{[1,1’-Biphenyl]-4,4’-diylbis[(3-methylphenyl)azanediyl]}dibenzonitrile typically involves multi-step organic reactions. One common method includes the diazo coupling of para-substituted benzaldehyde phenylhydrazones with [1,1’-biphenyl]-4,4’-bis(diazonium chloride). This reaction is followed by treatment with formaldehyde in the presence of perchloric acid in dioxane to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar organic reactions scaled up for industrial use, with careful control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-{[1,1’-Biphenyl]-4,4’-diylbis[(3-methylphenyl)azanediyl]}dibenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dioxane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Applications De Recherche Scientifique
4,4’-{[1,1’-Biphenyl]-4,4’-diylbis[(3-methylphenyl)azanediyl]}dibenzonitrile has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mécanisme D'action
The mechanism of action of 4,4’-{[1,1’-Biphenyl]-4,4’-diylbis[(3-methylphenyl)azanediyl]}dibenzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bis(4-aminophenoxy)biphenyl: Similar biphenyl core with different functional groups.
4,4’-Diaminodiphenylmethane: Another biphenyl derivative with amine groups.
4,4’-Oxydianiline: Features an oxygen linkage instead of azanediyl.
Uniqueness
4,4’-{[1,1’-Biphenyl]-4,4’-diylbis[(3-methylphenyl)azanediyl]}dibenzonitrile is unique due to its specific combination of functional groups and structural arrangement, which confer distinct chemical and biological properties not found in other similar compounds .
Propriétés
Numéro CAS |
197633-84-4 |
|---|---|
Formule moléculaire |
C40H30N4 |
Poids moléculaire |
566.7 g/mol |
Nom IUPAC |
4-[4-[4-(4-cyano-N-(3-methylphenyl)anilino)phenyl]-N-(3-methylphenyl)anilino]benzonitrile |
InChI |
InChI=1S/C40H30N4/c1-29-5-3-7-39(25-29)43(35-17-9-31(27-41)10-18-35)37-21-13-33(14-22-37)34-15-23-38(24-16-34)44(40-8-4-6-30(2)26-40)36-19-11-32(28-42)12-20-36/h3-26H,1-2H3 |
Clé InChI |
XFJXKCHTNXZEIT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N(C2=CC=C(C=C2)C#N)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=C(C=C5)C#N)C6=CC=CC(=C6)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-(Benzylsulfanyl)ethyl]glycine](/img/structure/B12576381.png)
![Pyrazolo[1,5-A]pyrimidine-3,5-diamine](/img/structure/B12576383.png)
![[(2,2-Dimethylpropanoyl)oxy]methyl 4-nitrobenzoate](/img/structure/B12576390.png)

![1,1'-[1-(2-Iodophenyl)prop-1-ene-3,3-diyl]dibenzene](/img/structure/B12576397.png)
![1-Oxaspiro[2.5]octa-5,7-dien-4-one, 7-bromo-](/img/structure/B12576409.png)



![4H-3,5-Methano[1,2]oxazolo[4,5-d][1,2]thiazepine](/img/structure/B12576439.png)
![2-[(2-Methyl-1H-indol-3-yl)methylene]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B12576446.png)
